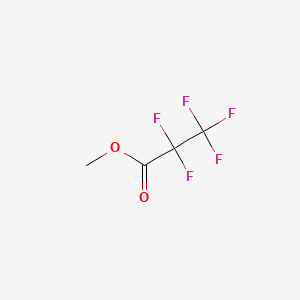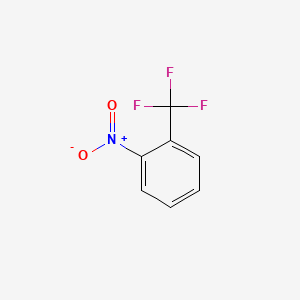![molecular formula C8H5BrN2O2 B1293444 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 849068-61-7](/img/structure/B1293444.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Descripción general
Descripción
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C8H5BrN2O2 . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1c[nH]c2ncc(Br)cc12 . The InChI key for this compound is AFVRLQXVTZZPGE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is 241.04 . The compound is a solid . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Structural Analysis
The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” has a unique structure where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Protein Kinase Inhibitors
This compound is used for the synthesis of azaindole based protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for therapeutic intervention in various diseases, including cancer.
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the pyrrole ring found in our compound, have shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Anti-inflammatory Activity
Similarly, pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . This could be useful in the treatment of inflammatory diseases.
Antiviral Activity
The antiviral activity of pyrrolopyrazine derivatives has been reported , indicating that our compound could potentially be used in the development of antiviral drugs.
Antifungal Activity
Pyrrolopyrazine derivatives have shown antifungal activity , suggesting that our compound could be used in the development of antifungal agents.
Antioxidant Activity
The antioxidant activity of pyrrolopyrazine derivatives has been reported , which means our compound could potentially be used in the development of antioxidant agents.
Antitumor Activity
Pyrrolopyrazine derivatives have demonstrated antitumor activity , suggesting potential applications in cancer therapy.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRLQXVTZZPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649818 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
849068-61-7 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

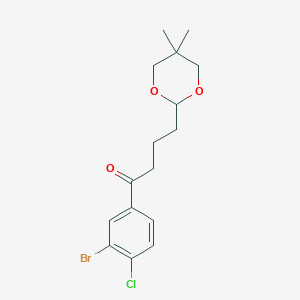
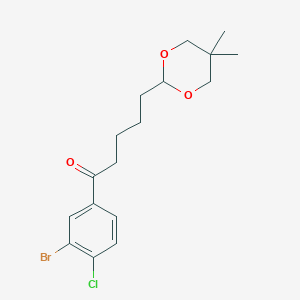

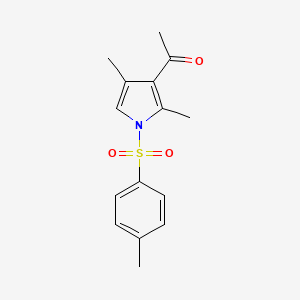
![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)





